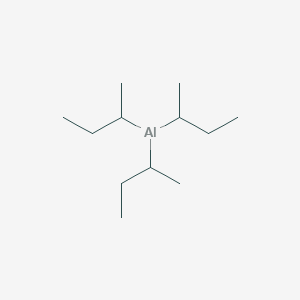
Tri(butan-2-yl)alumane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tri(butan-2-yl)alumane, also known as triisobutyl aluminum, is an organoaluminum compound with the molecular formula C12H30Al. It is a colorless liquid that is highly reactive and used in various chemical processes. This compound is of significant interest due to its applications in organic synthesis and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tri(butan-2-yl)alumane can be synthesized through the reaction of aluminum trichloride with butan-2-yl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:
AlCl3+3BuLi→Al(Bu)3+3LiCl
where Bu represents the butan-2-yl group.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors under controlled conditions. The process involves the careful handling of reagents and the use of specialized equipment to ensure the purity and yield of the final product. The production process is designed to minimize the exposure of the compound to air and moisture, which can lead to unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
Tri(butan-2-yl)alumane undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxide and butan-2-yl radicals.
Reduction: Can reduce certain organic compounds, acting as a reducing agent.
Substitution: Participates in substitution reactions where the butan-2-yl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically carried out in the presence of oxygen or air.
Reduction: Often involves the use of hydrogen gas or other reducing agents.
Substitution: Requires the presence of suitable nucleophiles or electrophiles.
Major Products Formed
Oxidation: Produces aluminum oxide and butan-2-yl radicals.
Reduction: Forms reduced organic compounds and aluminum by-products.
Substitution: Yields substituted organoaluminum compounds.
Scientific Research Applications
Tri(butan-2-yl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tri(butan-2-yl)alumane involves its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions. Its reactivity is primarily due to the presence of the aluminum atom, which can form strong bonds with other elements and compounds. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
Triethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Triisobutylaluminum: Similar in structure but with different isomeric forms of the butyl group.
Trimethylaluminum: Contains methyl groups instead of butan-2-yl groups, leading to different reactivity and applications.
Uniqueness
Tri(butan-2-yl)alumane is unique due to its specific alkyl groups, which impart distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications.
Properties
CAS No. |
13282-35-4 |
|---|---|
Molecular Formula |
C12H27Al |
Molecular Weight |
198.32 g/mol |
IUPAC Name |
tri(butan-2-yl)alumane |
InChI |
InChI=1S/3C4H9.Al/c3*1-3-4-2;/h3*3H,4H2,1-2H3; |
InChI Key |
NDUUEFPGQBSFPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Al](C(C)CC)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















